Product packaging for N,N-dimethylethylamine(Cat. No.:CAS No. 598-56-1)

N,N-dimethylethylamine

Cat. No.: B1200065
CAS No.: 598-56-1
M. Wt: 73.14 g/mol
InChI Key: DAZXVJBJRMWXJP-UHFFFAOYSA-N
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Description

Significance and Research Context in Contemporary Chemistry

N,N-Dimethylethylamine (DMEA) holds a significant position in contemporary chemistry due to its diverse applications, ranging from large-scale industrial manufacturing to specialized laboratory synthesis.

Catalysis: A primary industrial application of DMEA is as a catalyst, particularly in the foundry industry for the "cold box" process, where it facilitates the curing of polyurethane and epoxy resins used to create sand cores for casting. wikipedia.orgbasf.combasf.comgoogle.com It is also employed as a catalyst for the polymerization of polyamides. lookchem.comfishersci.fi

Organic Synthesis: In organic synthesis, DMEA serves as a non-nucleophilic base in various reactions, such as the preparation of esters and amides from acyl chlorides. atamanchemicals.com It is also used as a solvent and reagent. A notable application is its use as a solvent for sodium diisopropylamide (NaDA), creating a reagent system (NaDA-DMEA) with high solubility, stability, and reactivity that often complements traditional lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) for metalation reactions. nih.gov

Advanced Materials and Green Chemistry: Research has extended into the realm of advanced materials. DMEA is used in the preparation of polypeptide nanogels and as a stabilizer for certain vinyl derivatives. lookchem.comfishersci.fi In polymer science, it has been used in the synthesis of thermoresponsive polymers through techniques like atom transfer radical polymerization (ATRP) and "click chemistry". researchgate.net Furthermore, recent research has demonstrated a novel approach to produce DMEA from renewable resources, specifically through the cleavage of C-C bonds in lignin (B12514952) platform molecules like p-coumaric acid, achieving yields of up to 85.2%. rsc.org This development points towards more sustainable production pathways for this important chemical intermediate. rsc.org

Pharmaceutical and Agrochemical Intermediate: The compound is a crucial intermediate in the production of pharmaceuticals and agrochemicals. chemimpex.commit-ivy.commade-in-china.com It is a building block in the synthesis of various active compounds, contributing to drug development and the formulation of pesticides and herbicides. chemimpex.comchemimpex.com For instance, it is used to synthesize 1-dimethylaminoethyl-5-mercaptotetrazole, an intermediate for the antibiotic Cefotiam. mit-ivy.com

Below is a table summarizing the key physicochemical properties of this compound.

PropertyValueReferences
IUPAC Name N,N-Dimethylethanamine wikipedia.org
CAS Number 598-56-1 wikipedia.org
Molecular Formula C₄H₁₁N wikipedia.org
Molar Mass 73.14 g/mol sigmaaldrich.com
Appearance Colorless liquid wikipedia.org
Boiling Point 36-38 °C mit-ivy.comsigmaaldrich.com
Melting Point -140 °C mit-ivy.comsigmaaldrich.com
Density 0.675 g/mL at 25 °C mit-ivy.comsigmaaldrich.com
Acidity (pKa of conjugate acid) 10.16 wikipedia.org
Solubility in Water Miscible fishersci.fisolubilityofthings.com

Historical Perspectives in Academic and Industrial Applications

The industrial and academic use of this compound has evolved over several decades, primarily driven by its effectiveness as a catalyst in polymer chemistry.

Its most prominent historical application has been in the foundry industry. cdc.govnih.gov The use of DMEA as a gaseous catalyst in the "cold box" or "Isocure" process for making mold cores became widespread in the latter half of the 20th century. google.comnih.gov This process involves curing a mixture of sand, phenolic resin, and a diisocyanate by exposing it to DMEA gas for a few seconds. nih.gov Reports from as early as 1977 investigated the industrial use of DMEA in German foundries. nih.gov By that same year, while U.S. production was minimal, an estimated 1.2 to 12 million pounds were imported, highlighting its industrial importance. cdc.govnih.gov

In academic research, tertiary amines like DMEA have long been recognized for their utility as bases and solvents in organic synthesis. The development of the NaDA-DMEA system for metalations represents a significant academic contribution, offering an alternative to more common lithium-based reagents. nih.gov Early preparations of sodium diisopropylamide (NaDA) date back to 1959, but its utility was enhanced by the discovery that it is highly soluble and stable in trialkylamine solvents like DMEA. nih.gov This research provided synthetic chemists with a powerful tool, demonstrating that the reactivity and selectivity of NaDA in DMEA could complement that of LDA in THF. nih.gov

The National Institute for Occupational Safety and Health (NIOSH) published an alert in 1987 concerning worker exposure to DMEA in foundries, which underscores the compound's established presence in industrial settings by that time. cdc.gov Production data from the early 2000s classified it as a High Production Volume (HPV) chemical in the United States, with over 1 million pounds being produced or imported. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11N B1200065 N,N-dimethylethylamine CAS No. 598-56-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethylethanamine
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InChI

InChI=1S/C4H11N/c1-4-5(2)3/h4H2,1-3H3
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InChI Key

DAZXVJBJRMWXJP-UHFFFAOYSA-N
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Canonical SMILES

CCN(C)C
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Molecular Formula

C4H11N
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DSSTOX Substance ID

DTXSID4027232
Record name N,N-Dimethylethylamine
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Molecular Weight

73.14 g/mol
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Physical Description

Clear colorless liquid with a strong odor of ammonia or fish; [CAMEO]
Record name N,N-Dimethylethylamine
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Boiling Point

36.5 °C
Record name N,N-DIMETHYLETHYLAMINE
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Flash Point

10 °F
Record name N,N-Dimethylethylamine
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Density

0.675 at 20 °C/4 °C
Record name N,N-DIMETHYLETHYLAMINE
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Vapor Pressure

352.0 [mmHg]
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Color/Form

Liquid

CAS No.

598-56-1
Record name Dimethylethylamine
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Record name N,N-Dimethylethylamine
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Record name Ethyldimethylamine
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Melting Point

-140 °C
Record name N,N-DIMETHYLETHYLAMINE
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Synthetic Methodologies for N,n Dimethylethylamine and Its Derivatives

Established Synthesis Pathways for N,N-Dimethylethylamine

The industrial and laboratory-scale production of this compound has traditionally relied on robust and well-understood reaction pathways. These methods are prized for their reliability and scalability, primarily involving nucleophilic substitution and reductive amination.

Nucleophilic Substitution Reactions in Amine Synthesis

Nucleophilic substitution is a cornerstone of amine synthesis. For a tertiary amine like this compound, this typically involves the reaction of an ethylating agent with dimethylamine (B145610), or the reaction of an N,N-dimethylaminoethyl group with a nucleophile. A common industrial approach involves the alkylation of dimethylamine with ethyl halides.

Alternatively, functionalized derivatives can be prepared using precursors like 2-chloro-N,N-dimethylethylamine. This compound serves as a versatile electrophile, reacting with a wide range of nucleophiles to introduce the N,N-dimethylethylaminoethyl moiety into various molecular scaffolds. researchgate.netmdpi.com For instance, it can be used in the alkylation of phenols or other nucleophilic groups to create more complex molecules. unimi.itmdpi.com The synthesis of 2-azido-N,N-dimethylethanamine (DMAZ) proceeds via the nucleophilic substitution of 2-chloro-N,N-dimethylethanamine with sodium azide (B81097) in an aqueous system. A patented method also describes the synthesis of N,N-dimethylamine compounds by reacting halogenated hydrocarbons with N,N-dimethylformamide (DMF) under heat, where DMF acts as the nucleophile source. google.com

Interactive Table 1: Examples of Nucleophilic Substitution for this compound & Derivatives Click on headers to sort.

ElectrophileNucleophileProductConditionsYieldReference
2-chloro-N,N-dimethylethylaminePhenol derivativesThis compound-functionalized benzofuransPhase Transfer Catalysis (PTC)Good unimi.it
2-chloro-N,N-dimethylethylamine hydrochloridePotassium selenocyanateN,N-dimethyl-2-selenocyanatoethan-1-amineAcetonitrile, Room Temp, 16h- mdpi.com
2-chloro-N,N-dimethylethylamineSodium azide2-Azido-N,N-dimethylethanamineAqueous solvent, 60–80°C, 24–40h-
Halogenated hydrocarbonsN,N-dimethylformamide (DMF)N,N-dimethyl amine compoundClosed system, 150-190°C, 2-12hHigh google.com
2-chloro-N,N-dimethylethylaminePiperidine (B6355638) derivativeN-substituted piperidineAlkylation reaction92% researchgate.net

Reductive Amination Strategies

Reductive amination is a highly effective method for forming C-N bonds, converting carbonyl compounds into amines. uomustansiriyah.edu.iquomustansiriyah.edu.iq To synthesize this compound, this process would involve the reaction of acetaldehyde (B116499) with dimethylamine to form an intermediate enamine or iminium ion, which is then reduced in situ to the final tertiary amine. Sodium cyanoborohydride (NaBH3CN) is a frequently used reducing agent for this transformation because it is mild and selective for the protonated iminium ion over the carbonyl group. uomustansiriyah.edu.iqorgsyn.org

This strategy is broadly applicable for producing a variety of primary, secondary, and tertiary amines. orgsyn.org While direct synthesis of the parent compound is straightforward, the method is also widely employed in creating more complex derivatives. For example, reductive amination of N-boc-piperidin-4-one with various anilines is a key step in the synthesis of complex piperidine structures. researchgate.netresearchgate.net

Interactive Table 2: Representative Reductive Aminations for Amine Synthesis Click on headers to sort.

Carbonyl CompoundAmineReducing AgentProduct TypeYield (%)Reference
CyclohexanoneDimethylamineSodium CyanoborohydrideTertiary Amine85-90% orgsyn.org
3-KetosteroidVarious aminesSodium acyloxyborohydride3β-Aminosteroidup to 96% researchgate.net
Aldehydes/KetonesAmmonia/AminesCatalytic Hydrogenation or NaBH3CNPrimary/Secondary/Tertiary AminesGeneral Method uci.edu
N-boc-piperidin-4-one3,4-dichloroaniline-N-substituted piperidine72% researchgate.net

Advanced Synthetic Approaches to this compound Derivatives

Modern synthetic chemistry seeks not only to create molecules but to do so with high precision and minimal environmental impact. For derivatives of this compound, this translates into advanced strategies that control stereochemistry and employ green principles.

Stereoselective and Chemoselective Synthesis

Achieving specific stereochemistry is critical for biologically active molecules. Several stereoselective methods have been developed for synthesizing chiral derivatives containing the this compound moiety. A titanium-catalyzed hydroaminoalkylation of alkynes with tertiary amines, including this compound, produces tertiary β,γ-disubstituted allylic amines with excellent stereoselectivity. researchgate.net In this reaction, the C-H bond activation occurs exclusively at one of the N-methyl groups of this compound, demonstrating high chemoselectivity and yielding the product in 76% yield. researchgate.net

Another powerful approach involves the diastereoselective addition of functionalized organolithium compounds to chiral N-tert-butanesulfinyl aldimines. nih.gov This method has been used to create δ- and ε-amino ketone derivatives, which are versatile intermediates for synthesizing complex nitrogen-containing molecules like piperidine alkaloids. nih.gov Furthermore, highly stereoselective reductive amination has been achieved on steroidal skeletons using modified reducing reagents, affording specific diastereomers in high yields. researchgate.net

Green Chemistry Principles in Amine Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to amine synthesis. One notable example is the use of mustard carbonate analogues as sustainable reagents for the aminoalkylation of phenols. unipd.it This approach introduces the this compound moiety in a one-pot, chlorine-free direct substitution of an alcohol, which is considered a key area for green innovation in the pharmaceutical industry. unipd.it

Preparation of Functionalized this compound Derivatives

The this compound scaffold can be modified to incorporate a wide array of functional groups, tailoring the molecule for specific applications in materials science, catalysis, and medicine.

The synthesis of these functionalized derivatives often starts with a reactive precursor. As mentioned, 2-chloro-N,N-dimethylethylamine hydrochloride is a key starting material. It is used to synthesize deuterated N,N,N'-trimethylethylenediamine compounds, which involves a nucleophilic displacement reaction. google.com It is also the precursor for creating selenide-based catalysts, where it reacts with potassium selenocyanate. mdpi.com

Functionalization can also be achieved by introducing reactive groups onto the ethylamine (B1201723) backbone. The synthesis of 2-azido-N,N-dimethylethanamine from its chloro-analogue introduces an azide group, which is highly useful for "click chemistry" applications like bioconjugation. The this compound group can also be incorporated into larger, more complex structures. For example, it has been attached to benzofuran (B130515) scaffolds to create allosteric modulators of Hsp90 activity. unimi.it Similarly, two-carbon elongation of piperidine derivatives has been accomplished by alkylation with 2-chloro-N,N-dimethylethylamine, yielding functionalized nitrogen heterocycles. researchgate.net The synthesis of fluorinated derivatives, such as the trifluoromethyl bioisostere of itopride, has also been reported, starting from 2-chloro-N,N-dimethylethylamine hydrochloride in a multi-step process. rsc.org

Quaternization Reactions and Quaternary Ammonium (B1175870) Salt Formation

Quaternization is a fundamental reaction of this compound, a tertiary amine, leading to the formation of quaternary ammonium salts. This process involves the alkylation of the amine, where the lone pair of electrons on the nitrogen atom attacks an electrophilic carbon of an alkylating agent, resulting in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation. wikipedia.org This reaction is also known as the Menshutkin reaction. wikipedia.org The resulting salts have a permanent positive charge, regardless of the pH of their solution. wikipedia.org

These reactions are versatile and can be used to synthesize a wide array of quaternary ammonium compounds with varying alkyl chain lengths. wikipedia.org For instance, the reaction of this compound with benzyl (B1604629) chloride yields N-benzyl-N,N-dimethylethylammonium chloride, a typical quaternary ammonium salt. wikipedia.org

The quaternization of this compound has been employed in the modification of various polymers to introduce cationic charges. This modification can significantly alter the polymer's properties, such as its solubility and interaction with other materials. For example, chloromethylated polystyrene has been successfully quaternized with this compound to create polymer-supported quaternary ammonium salts. researchgate.net Similarly, polysulfones have been functionalized through quaternization with this compound to create materials with potential biomedical applications. up.ac.zascirp.org

The reaction conditions for quaternization can be tailored to achieve desired outcomes. Solvents such as acetone, chloroform, dimethylformamide (DMF), and ethanol (B145695) are commonly used. researchgate.net In some cases, the reaction can be carried out in water. researchgate.net The choice of solvent can influence the reaction rate and the ease of product purification. researchgate.net

A variety of alkylating agents can be used in quaternization reactions with this compound, including alkyl halides like iodoethane (B44018) and iodopropane, as well as more complex molecules. semanticscholar.org The reactivity of the alkylating agent plays a crucial role in the reaction's success. For example, a series of novel quaternary ammonium salts containing a camphene (B42988) moiety were synthesized by quaternizing different organic tertiary amines, including this compound, with a specific allyl chloride derivative. nih.govacs.org

The quaternization of N,N-dimethylalkylamines with benzyl chloride has been studied to understand the influence of various parameters on the reaction. researchgate.net This research is important for optimizing the synthesis of these commercially relevant compounds. researchgate.net

Interactive Table: Examples of Quaternization Reactions with this compound.

AmineAlkylating AgentProductReference
This compoundIodoethane2-Chloro-N-ethyl-N,N-dimethylethanaminium iodide semanticscholar.org
This compoundIodopropaneN-(2-Chloroethyl)-N,N-dimethylpropan-1-aminium iodide semanticscholar.org
Chloromethylated PolystyreneThis compoundPolystyrene-grafted quaternary ammonium salt researchgate.net
Chloromethylated PolysulfoneThis compoundQuaternized Polysulfone (PSF-DMEA) up.ac.za
This compound2-chloroethyl methyl ether[N2 1 1 2O1]Cl rsc.org

Synthesis of Halogenated this compound Precursors

Halogenated derivatives of this compound, particularly 2-chloro-N,N-dimethylethylamine, are crucial intermediates in organic synthesis. solubilityofthings.comcymitquimica.com These compounds serve as versatile building blocks for the production of pharmaceuticals, agrochemicals, and other fine chemicals. solubilityofthings.com

A common method for the synthesis of 2-chloro-N,N-dimethylethylamine hydrochloride involves the reaction of 2-(dimethylamino)ethanol with a chlorinating agent. google.comorgsyn.org Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation. orgsyn.orggoogle.com The reaction is typically carried out in a suitable solvent, and the hydrochloride salt of the product is obtained. orgsyn.org The process is often performed under controlled temperature conditions due to the exothermic nature of the reaction. orgsyn.org

The synthesis of deuterated analogs of these halogenated precursors has also been reported. For instance, deuterated 2-chloro-N,N-dimethylethylamine hydrochloride can be synthesized from deuterated 2-(dimethylamino)ethyl-1-ol through a chlorination reaction. google.com This highlights the adaptability of the synthetic methodology to produce isotopically labeled compounds, which are valuable tools in mechanistic studies and as internal standards in analytical chemistry.

The resulting 2-chloro-N,N-dimethylethylamine is a reactive compound and is often used immediately in subsequent reactions without long-term storage. semanticscholar.org Its reactivity stems from the presence of the chlorine atom, which can be readily displaced by nucleophiles. This property makes it an excellent precursor for introducing the N,N-dimethylethylaminoethyl moiety into other molecules.

One of the key applications of 2-chloro-N,N-dimethylethylamine is in the synthesis of other functionalized derivatives. For example, it is a starting material for the preparation of 2-azido-N,N-dimethylethanamine through a nucleophilic substitution reaction with sodium azide.

Interactive Table: Synthesis of 2-Chloro-N,N-dimethylethylamine Hydrochloride.

Starting MaterialReagentProductKey ConditionsReference
2-(Dimethylamino)ethanolThionyl chloride2-Chloro-N,N-dimethylethylamine hydrochlorideCooled in an ice bath orgsyn.org
DimethylethanolamineThionyl chloride2-Dimethylaminoethyl chloride hydrochlorideIce-water bath, 5-15 °C google.com
Deuterated 2-(dimethylamino)ethyl-1-olChlorinating agentDeuterated 2-chloro-N,N-dimethylethylamine hydrochloride0-150 °C google.com

Azido-Functionalized Dimethylethylamine Derivatives

Azido-functionalized derivatives of this compound, such as 2-azido-N,N-dimethylethanamine (DMAZ), are compounds of significant interest, particularly in the field of energetic materials. researchgate.net DMAZ is considered a potential replacement for hydrazine-based propellants due to its lower toxicity. researchgate.net

The primary synthetic route to 2-azido-N,N-dimethylethanamine involves the nucleophilic substitution of a halogenated precursor with an azide salt. Typically, 2-chloro-N,N-dimethylethylamine hydrochloride is reacted with sodium azide in an aqueous solvent system. researchgate.net The reaction kinetics of this synthesis have been studied, revealing it to be a second-order reaction. researchgate.net Key parameters influencing the synthesis include temperature, which is often in the range of 60–80°C, and reaction time, typically between 24 and 40 hours.

The progress of the reaction can be monitored using techniques like ultraviolet (UV) absorption spectroscopy to quantify the remaining reactants. After the reaction is complete, adjusting the pH to approximately 10 facilitates the extraction of the product with a suitable organic solvent, such as diethyl ether.

The azido (B1232118) group in these derivatives is a key functional group that imparts specific chemical properties. The decomposition of 2-azido-N,N-dimethylethanamine involves the formation of reactive nitrene intermediates, which can then participate in various subsequent reactions. The activation barrier for nitrene formation has been studied using computational methods.

Further derivatization of azido-functionalized dimethylethylamine is possible. For example, quaternization of 2-azido-N,N-dimethylethanamine with alkylating agents can lead to the formation of energetic ionic liquids. researchgate.net These ionic liquids, containing the 2-azido-N,N,N-trimethylethylammonium cation, have been synthesized with various anions like dicyanamide, dinitramide, and azide through metathesis reactions. researchgate.net

The introduction of the azido group is a versatile strategy in synthetic chemistry, extending beyond the synthesis of energetic materials. Azido-functionalized carbohydrates, for instance, are widely used in the construction of glycoconjugates via "click chemistry". nih.gov

Interactive Table: Synthesis of 2-Azido-N,N-dimethylethanamine (DMAZ).

PrecursorReagentProductKey Reaction ConditionsReference
2-Chloro-N,N-dimethylethanamine hydrochlorideSodium azide2-Azido-N,N-dimethylethanamineAqueous solution, elevated temperature researchgate.net
2-Chloro-N,N-dimethylethanamineSodium azide2-Azido-N,N-dimethylethanamineAqueous ethanol, 60-80°C, 24-40 hours

N-Oxide Formation and Related Chemistry

The oxidation of this compound leads to the formation of this compound N-oxide (DMEAO), a type of amine oxide. smolecule.com Amine oxides are a class of surfactants with unique properties. jst.go.jp The N-oxide is formed by the creation of a coordinate covalent bond between the nitrogen atom and an oxygen atom. wikipedia.org

A common and environmentally benign method for the synthesis of amine oxides is the oxidation of tertiary amines with hydrogen peroxide (H₂O₂). wikipedia.orgresearchgate.net This reaction can be catalyzed to enhance its efficiency. For instance, flavin-catalyzed oxidation of aliphatic amines, including those similar in structure to this compound, using H₂O₂ has been shown to be a mild and highly effective method. researchgate.net Another catalytic system involves the use of carbon dioxide, which activates the hydrogen peroxide for the oxidation of tertiary amines. researchgate.net

The metabolism of this compound in humans also involves N-oxide formation. smolecule.com Studies have shown that when this compound is absorbed by the body, it is biotransformed into this compound N-oxide, which is then excreted in the urine. smolecule.com In fact, DMEAO accounts for the majority of the excreted compounds after exposure to this compound. smolecule.com

The synthesis of N-oxides is not limited to simple aliphatic amines. The methodology can be applied to a wide range of tertiary amines to produce the corresponding N-oxides. researchgate.net The resulting N-oxides are often isolated in good yields and can be purified for various applications. researchgate.net

Synthesis of Alkylated and Arylated Derivatives

Beyond simple quaternization, this compound and its derivatives can undergo further alkylation and arylation reactions to create a diverse range of substituted compounds. These reactions are crucial for building molecular complexity and accessing novel chemical structures with potential applications in various fields, including pharmaceuticals and materials science.

Alkylation Reactions:

This compound can be synthesized through the alkylation of simpler amines. For example, one industrial process involves the reaction of ethanol with dimethylamine in the presence of a hydrogenation-dehydrogenation catalyst. google.com Another approach is the N-alkylation of amines where alcohols react with alkylamines or dialkylamines over a catalyst based on copper and magnesium silicate. google.com

The direct N-alkylation of aromatic amines with halogenated derivatives of this compound, such as 2-chloro-N,N-dimethylethylamine hydrochloride, provides a route to functionalized arylamines. researchgate.net This method allows for the introduction of the dialkylaminoalkyl chain, a common substituent in many pharmaceutical products. researchgate.net Microwave-assisted organic synthesis (MAOS) has been explored to make this N-alkylation more environmentally friendly by using water as a solvent and avoiding the need for a catalyst. researchgate.net

Arylation Reactions:

The N-arylation of amines is a fundamental transformation in organic synthesis. While traditional methods often involve the substitution of aryl halides, modern catalytic systems have enabled more direct approaches. N,N-dimethylethylenediamine, a related compound, has been used as a ligand in copper-catalyzed C-N cross-coupling reactions for the N-arylation of NH-sulfoximines with aryl iodides. sigmaaldrich.comsigmaaldrich.com

Photoredox catalysis has emerged as a powerful tool for the arylation of amines under mild conditions. In one study, visible light-mediated photocatalysis was used for the direct coupling of N-methyl substituted tertiary amines, including this compound, with an unfunctionalized pyridazine. acs.org This method allows for the formation of a C-N bond between the amine and the aromatic ring. acs.org

Furthermore, this compound has been utilized in the synthesis of chalcone-phenylpyran-2-one derivatives bearing an N,N-dimethyl ethylamine side chain, which have been investigated as potential estrogen receptor modulators. researchgate.net

The reactivity of sodium diisopropylamide (NaDA) in this compound as a solvent has been explored for the metalation of arenes, which is a key step in some arylation protocols. researchgate.net

Interactive Table: Examples of Alkylation and Arylation Reactions.

Reactant 1Reactant 2Reaction TypeCatalyst/ConditionsProduct TypeReference
EthanolDimethylamineAlkylationHydrogenation-dehydrogenation catalystThis compound google.com
p-Toluidine2-Chloro-N,N-dimethylethylamine hydrochlorideN-AlkylationMicrowave irradiation, waterMonoalkylated arylamine researchgate.net
N-MethylmorpholineImidazopyridazineα-ArylationIr(ppy)₃, visible lightArylated amine acs.org
NH-sulfoximineAryl iodideN-ArylationFerrous chloride, N,N-dimethylethylenediamineN-arylsulfoximine sigmaaldrich.com

Reaction Mechanisms and Reactivity Studies of N,n Dimethylethylamine

Fundamental Amine Reactivity in Organic Transformations

The chemical behavior of N,N-dimethylethylamine is primarily governed by the lone pair of electrons on its nitrogen atom, which allows it to function as both a Brønsted base and a nucleophile.

As a Brønsted-Lowry base, this compound can accept a proton (H⁺) from an acid. The basicity of an amine is commonly expressed by the pKa of its conjugate acid. For most simple alkylamines, the pKa of their corresponding ammonium (B1175870) ions is in the range of 10 to 11, indicating their moderate basicity. The proton transfer reaction involves the donation of the nitrogen's lone pair of electrons to a proton, forming a new N-H bond and resulting in the N,N-dimethylethylammonium ion. This is a fast and reversible acid-base equilibrium.

PropertyValue
pKa of conjugate acid10.16

This table indicates the acidity of the conjugate acid of this compound, which is a measure of its basicity.

The lone electron pair on the nitrogen atom also enables this compound to act as a nucleophile, donating its electrons to an electron-deficient center other than a proton. This nucleophilic character allows it to participate in nucleophilic substitution and addition reactions.

In SN2 reactions, DMEA can attack an electrophilic carbon atom, leading to the displacement of a leaving group. However, as a tertiary amine, the three alkyl groups attached to the nitrogen can create steric hindrance, which may reduce its reactivity compared to primary or secondary amines.

In nucleophilic addition reactions, DMEA can add to polar multiple bonds, such as the carbonyl group of ketones and aldehydes. The reaction is initiated by the attack of the nitrogen's lone pair on the electrophilic carbonyl carbon.

Reaction TypeRole of DMEAFactors Affecting Reactivity
Nucleophilic Substitution (SN2)NucleophileSteric Hindrance
Nucleophilic AdditionNucleophileSteric Hindrance, Electrophilicity of Substrate

This table summarizes the role of this compound and key factors influencing its reactivity in fundamental organic reactions.

Brønsted Basicity and Proton Transfer Mechanisms

Decomposition and Degradation Mechanisms

The thermal decomposition of this compound alane has been investigated, particularly for the synthesis of aluminum nanoparticles. google.comacs.org This process can be assisted by sonication and is catalyzed by titanium (IV) isopropoxide. google.comacs.org The decomposition occurs at moderate temperatures, and the resulting nanoparticles can be stabilized with an organic passivation agent like oleic acid. google.comacs.org

While specific kinetic data for the thermal decomposition of pure this compound is not extensively detailed in the provided search results, related studies on similar compounds, such as 2-azido-N,N-dimethylethanamine (DMAZ), offer insights into potential pathways. For DMAZ, thermal decomposition primarily proceeds through the fission of the N–N2 bond, leading to the formation of a nitrene intermediate. acs.org This pathway has the lowest activation barrier compared to other potential decomposition routes. acs.org

The oxidative degradation of this compound is a significant process, particularly in atmospheric chemistry and in industrial applications like CO2 capture. hw.ac.ukrsc.org In the atmosphere, this compound can react with photochemically produced hydroxyl radicals (•OH). rsc.orgnih.govnih.gov The rate constant for this vapor-phase reaction has been estimated to be 7.7 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of approximately 5 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. nih.gov

The reaction with hydroxyl radicals is a key step in the atmospheric oxidation of amines. rsc.org This process can lead to the formation of various oxidation products, including aldehydes, amides, and imines. rsc.org The initial step is typically the abstraction of a hydrogen atom from a C-H bond, often at the carbon alpha to the nitrogen atom.

In the context of CO2 capture processes using amine-based solvents, oxidative degradation is considered a dominant degradation mechanism. hw.ac.uk While the specific products of this compound oxidative degradation in this context are not detailed, studies on other amines show the formation of a variety of compounds, including aldehydes, amides, and nitrosamines (in the presence of NOx). hw.ac.ukacs.org

Table 2: Rate Coefficients for the Reaction of this compound with OH Radicals

ReactantOxidantRate Coefficient (cm³/molecule⁻¹ s⁻¹)Temperature (K)TechniqueReference
This compound•OH(7.37 ± 1.47) × 10⁻¹¹298 ± 2Relative kinetic technique nih.gov
This compound•OH7.7 × 10⁻¹¹ (estimated)298Structure estimation method nih.gov

The decomposition and degradation of this compound and related tertiary amines can lead to the formation of various reactive intermediates.

Nitrenes: While direct nitrene formation from the decomposition of this compound itself is not explicitly described, reactions involving tertiary amines and nitrene precursors are well-documented. Tertiary amines can react with nitrenes, which are often generated in situ from precursors like azides or hypervalent iodine reagents, to form N-ylides or aminimides. acs.orgnih.govfigshare.comresearchgate.netaakash.ac.in For instance, silver(I) complexes can catalyze the N-amidation of tertiary amines via nitrene transfer from PhI=NTs, yielding aminimides. acs.orgnih.govfigshare.com Theoretical studies suggest that this selective N-amidation proceeds through a triplet silver nitrene intermediate. nih.gov

Imine Radicals and Other Intermediates: The oxidative degradation of this compound, particularly through reaction with hydroxyl radicals, is expected to proceed via the formation of radical intermediates. The abstraction of a hydrogen atom from a carbon adjacent to the nitrogen atom would result in an α-aminoalkyl radical. This radical can then undergo further reactions. For example, it could be oxidized to an iminium ion, which can then hydrolyze to form an aldehyde (formaldehyde or acetaldehyde) and a secondary amine (dimethylamine or ethylamine).

In the context of N-nitrosodimethylamine (NDMA) degradation, which shares structural similarities, oxidation by hydroxyl radicals leads to the formation of methylamine (B109427) (MA) as a major product. nih.gov The proposed mechanism involves the formation of various radical and ionic intermediates.

Oxidative Degradation Processes

Solvent Effects on Reactivity and Stability

The solvent environment plays a crucial role in the reactivity and stability of this compound and the reagents it interacts with, primarily by influencing their aggregation and solvation states. researchgate.net This is particularly evident in reactions involving organometallic bases like lithium amides and sodium amides.

In studies of lithium hexamethyldisilazide (LiHMDS)-mediated enolizations, this compound (DMEA) has been used as a solvent or co-solvent. nih.govcore.ac.ukresearchgate.netresearchgate.net DMEA, being less sterically hindered than triethylamine (B128534), can effectively solvate LiHMDS aggregates. nih.gov Spectroscopic studies have shown that in DMEA/toluene mixtures, LiHMDS exists in equilibrium between different aggregated and solvated forms. The presence of DMEA can shift this equilibrium. For instance, at higher concentrations, DMEA can convert a LiHMDS-ketone complex into a LiHMDS monomer and free ketone. nih.gov The specific solvation state of the reactive species, whether it is a monomer or a dimer, and the number of solvent molecules involved, directly impacts the reaction pathway and its stereoselectivity. nih.gov

Similarly, studies on sodium diisopropylamide (NaDA) have shown that DMEA is a suitable solvent, providing stable solutions. nih.govsemanticscholar.org NMR and computational studies revealed that NaDA exists as a disolvated symmetric dimer in DMEA. nih.gov The nature of the solvent dictates the aggregation state; for example, THF can displace DMEA to form a tetrasolvated dimer. nih.gov These changes in aggregation and solvation due to the solvent have profound effects on the reactivity of the base. semanticscholar.org

The polarity and protic or aprotic nature of the solvent also influence the basicity and catalytic activity of tertiary amines like DMEA. nih.govjst.go.jp In aprotic solvents like dichloromethane, a strongly basic tertiary amine catalyst generally gives higher yields in amide formation reactions. nih.govjst.go.jp In contrast, in protic solvents like methanol, weakly basic catalysts may perform better. nih.govjst.go.jp This is attributed to the different ways solvents mediate the acid-base equilibria among the reactants. nih.govjst.go.jp The ability of a solvent to stabilize charged intermediates or to participate in hydrogen bonding can significantly alter the reaction mechanism and outcome. mdpi.comacs.org

Impact on Reaction Selectivity and Rates

This compound (DMEA) plays a significant role as a solvent and ligand in various chemical reactions, where it can profoundly influence both the rate of reaction and the resulting selectivity (chemo-, regio-, and stereoselectivity). Its properties, such as being a weakly coordinating trialkylamine, allow for unique reactivity profiles, particularly in metal-mediated transformations. nih.gov

Influence on Reaction Rates

Research has extensively demonstrated that using this compound as a solvent for sodium diisopropylamide (NaDA) leads to a dramatic acceleration of metalation reactions compared to the commonly used lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF). nih.govacs.org The NaDA-DMEA system is characterized by high solubility and stability, which contributes to its enhanced reactivity. nih.govacs.orgcornell.edu

Studies comparing the two systems have shown that the relative rate constants (krel) for NaDA–DMEA versus LDA–THF are often significantly higher, with many reactions being too fast to monitor at standard temperatures when using NaDA–DMEA. nih.gov For instance, the metalation of various arenes, epoxides, and hydrazones proceeds at rates that far exceed those observed with LDA–THF. nih.govacs.org This acceleration is attributed to the nature of the sodium amide and its interaction with the DMEA solvent. nih.govnih.gov

In some cases, the addition of a co-catalyst can further enhance rates. For example, in reactions involving NaDA in DMEA-hydrocarbon mixtures, the addition of N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA) as a ligand can lead to accelerations of over 30-fold. nih.gov

The following table summarizes the relative rates of metalation for various substrates using NaDA in DMEA compared to LDA in THF.

SubstrateReaction TypeRelative Rate (krel, NaDA-DMEA vs. LDA-THF)Notes
1,4-CyclohexadieneArene Metalation>2000Rate for NaDA-DMEA too reactive to measure. nih.gov
N,N-DiisopropylbenzamideArene Metalation>100Rate for LDA-THF too unreactive to measure. nih.gov
Cyclohexene oxideEpoxide Metalation>1000Rate for NaDA-DMEA too reactive to measure. nih.gov
Acetone N,N-dimethylhydrazoneHydrazone Metalation>500LDA-mediated hydrazone metalations are notably slow. nih.gov

Influence on Reaction Selectivity

Beyond accelerating reaction rates, this compound also influences the selectivity of chemical transformations, often providing outcomes that are complementary to those achieved with other base/solvent systems. nih.govacs.org

Regioselectivity: In the metalation of 3-chloro-N,N-diethylbenzamide, the NaDA-DMEA system exhibits higher regioselectivity, favoring metalation at the 6-position over the doubly activated 2-position, compared to the approximately 1:1 mixture observed with LDA. nih.gov However, this intermediate can equilibrate to the more stable 2-sodiated form. nih.gov

Chemoselectivity: A notable example of altered chemoselectivity is seen in the reaction of 1-bromooctane. With lithium diisopropylamide (LDA), this substrate undergoes both elimination and substitution. nih.gov In stark contrast, using sodium diisopropylamide (NaDA), for which DMEA is a key solvent for preparation, results exclusively in the elimination product, 1-octene. nih.gov

Stereoselectivity: The choice of amine base and solvent can be critical in controlling stereochemical outcomes. In the enolization of 3-pentanone, NaDA in DMEA provides a low but reversed E/Z selectivity compared to the 3:1 E/Z ratio obtained with LDA–THF. nih.gov Furthermore, in the context of enolboration reactions, the steric properties of tertiary amines are known to affect the geometry of the resulting enol borinate. dtic.mil While smaller amines tend to favor the E enol borinate, bulkier amines favor the Z isomer. dtic.mil this compound, as a relatively small tertiary amine, would be expected to favor the formation of E enolates in such reactions. dtic.mil

The table below highlights the differences in selectivity observed when using NaDA in DMEA versus LDA in THF for specific substrates.

SubstrateReaction TypeSelectivity (NaDA-DMEA)Selectivity (LDA-THF)
1-BromooctaneElimination vs. Substitution>98% EliminationBoth elimination and substitution products observed. nih.gov
3-PentanoneEnolization (E/Z Selectivity)1:1.5 (E/Z)3:1 (E/Z). nih.gov
3-Chloro-N,N-diethylbenzamideRegioselective MetalationHigher selectivity for 6-position initially. nih.gov~1:1 mixture of 2- and 6-metalation. nih.gov
2-BromooctaneRegioselective Elimination9:1 (1-octene vs. 2-octene) nih.gov>30:1 (1-octene vs. 2-octene) nih.gov

Advanced Analytical Techniques for N,n Dimethylethylamine Research

Chromatographic Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating N,N-dimethylethylamine from complex samples and for its precise quantification.

Gas chromatography (GC) is a versatile and widely used technique for analyzing volatile compounds like this compound. researchgate.net In GC, a sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase.

Table 3: Parameters for GC-NPD Analysis of this compound (OSHA Method PV2096) Data sourced from OSHA Method PV2096. dnacih.com

ParameterSpecification
Sample Collection Jumbo alumina (B75360) tube (400 mg/200 mg)
Sample Desorption 2 mL deionized water for 30 minutes
GC Column 6-ft glass, 4% Carbowax 20M, 0.8% KOH on Carbopack B
Detector Nitrogen-Phosphorus Detector (NPD)
Analytical Detection Limit 5 ng (with 1 µL injection)
Overall Detection Limit 0.3 ppm (for 10 L air sample)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. nih.gov While GC is often preferred for volatile amines, LC is indispensable for analyzing non-volatile derivatives or for samples in aqueous matrices. The analysis of compounds containing the this compound moiety, such as tamoxifen (B1202) citrate, has been successfully demonstrated using HPLC. nih.gov

These methods typically use a reversed-phase column (e.g., octadecyl silica) and a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile. nih.gov For basic compounds like amines, peak tailing can be a problem; this is often overcome by adding a mobile phase additive, such as N,N-dimethyloctylamine, to improve the peak shape and achieve better separation. nih.gov Another relevant technique is ion chromatography, which is well-suited for separating and quantifying ions and polar molecules, including amines in aqueous solutions. researchgate.net The quantitative determination is based on a calibration function. researchgate.net LC is a cornerstone of impurity analysis throughout the pharmaceutical drug development process. lcms.cz

Gas Chromatography (GC) Techniques (e.g., GC-NPD)

Mass Spectrometry for Identification and Metabolite Analysis

Mass spectrometry (MS) is a powerful analytical technique used for the identification and structural elucidation of compounds, including this compound. When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it provides high sensitivity and specificity for analyzing complex mixtures.

For the identification of this compound, GC-MS is a commonly employed method. The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak ([M]⁺) and several fragment ions. The molecular weight of this compound is 73.14 g/mol , and its molecular ion is observed at a mass-to-charge ratio (m/z) of 73. The fragmentation pattern is a unique fingerprint of the molecule, and the major fragment ions observed in the mass spectrum of this compound are listed in the table below. The most abundant ion, known as the base peak, is typically observed at m/z 58, resulting from the loss of a methyl group.

Table 1: Characteristic Mass Spectrometry Fragments of this compound

m/zRelative IntensityProposed Fragment
73Moderate[C₄H₁₁N]⁺ (Molecular Ion)
58High (Base Peak)[C₃H₈N]⁺
44Moderate[C₂H₆N]⁺
42Moderate[C₂H₄N]⁺
30Low[CH₄N]⁺

Data compiled from publicly available spectral databases.

In metabolic studies, mass spectrometry is instrumental in identifying and quantifying metabolites of this compound. Research on human metabolism of this compound has shown that the primary metabolic pathway is N-oxidation. nih.gov The major metabolite formed is dimethylethylamine N-oxide (DMEAO) . nih.govsmolecule.com This biotransformation is a significant route of elimination for the parent compound.

Studies involving human volunteers exposed to this compound have demonstrated that DMEAO accounts for approximately 90% of the total amount of this compound and its N-oxide excreted in the urine. nih.gov The analysis of these compounds in biological fluids like plasma and urine is typically carried out using LC-MS/MS. This technique allows for the sensitive and specific quantification of both the parent compound and its metabolite. The half-life of this compound in plasma has been reported to be around 1.3 hours, while its metabolite, DMEAO, has a longer half-life of approximately 3.0 hours. nih.gov

Table 2: Metabolic and Pharmacokinetic Parameters of this compound in Humans

CompoundMajor MetaboliteBiological MatrixHalf-life (t₁/₂)
This compoundDimethylethylamine N-oxidePlasma~1.3 hours nih.gov
Dimethylethylamine N-oxide-Plasma~3.0 hours nih.gov
This compoundDimethylethylamine N-oxideUrine (initial phase)~1.5 hours nih.gov
Dimethylethylamine N-oxide-Urine (initial phase)~2.5 hours nih.gov

Integrated Analytical Methodologies for Complex Matrices

The analysis of this compound in complex matrices, such as environmental samples, workplace air, and biological fluids, often requires the use of integrated or hyphenated analytical techniques to achieve the necessary selectivity and sensitivity. These methods combine a separation technique with a detection technique, most commonly chromatography with mass spectrometry.

A validated method for the determination of this compound in workplace air involves sampling the air through a quartz fiber filter impregnated with methanesulfonic acid. uzh.ch The collected amine is then desorbed and analyzed by ion chromatography (IC) with conductivity detection. uzh.ch This method provides good recovery and is suitable for monitoring occupational exposure. uzh.ch

For the analysis of this compound and its metabolites in biological matrices like urine and plasma, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the high separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The use of LC-MS/MS allows for direct injection of biological samples after minimal sample preparation, such as protein precipitation, and can simultaneously quantify the parent compound and its metabolites. ijarnd.com

In the pharmaceutical industry, related compounds are analyzed in complex drug substance matrices using advanced LC-MS techniques. For instance, the determination of N,N-dimethylaminoethyl chloride, a structurally related compound, in diltiazem (B1670644) hydrochloride is performed using an LC-MS method with a column switching arrangement. dss.go.thresearchgate.net In this approach, the bulk drug substance is trapped on a reversed-phase column while the more polar analytes, like this compound, are transferred to an ion-exchange column for separation and subsequent detection by mass spectrometry. dss.go.thresearchgate.net This demonstrates the utility of integrated systems in handling complex sample matrices and achieving low detection limits.

Hyphenated techniques like gas chromatography-mass spectrometry (GC-MS) are also highly valuable. nih.gov GC-MS combines the separation of volatile compounds by gas chromatography with the detection and identification capabilities of mass spectrometry. nih.gov This is particularly useful for the analysis of volatile amines like this compound in various sample types. The coupling of these techniques provides a robust and reliable platform for the separation, identification, and quantification of this compound in challenging analytical scenarios. saspublishers.com

Computational and Theoretical Studies of N,n Dimethylethylamine

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to represent and mimic the behavior of molecules. These methods are particularly useful for studying conformational dynamics and intermolecular interactions.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nobelprize.org For N,N-dimethylethylamine, the flexibility of the ethyl group allows for various conformations. Due to steric hindrance between the bulky dimethylamino group and the ethyl group, as well as interactions between the methyl groups themselves, the molecule preferentially adopts staggered conformations to minimize repulsive forces. A 3D conformational analysis of the related 2-Bromo-N,N-dimethylethanamine hydrochloride shows that it adopts a staggered configuration around the C-N bond to minimize this steric hindrance. This principle is fundamental in alicyclic and aliphatic compounds, where chair and staggered conformations are generally more stable because they reduce steric crowding. nobelprize.orglibretexts.org The "size" of a substituent, in terms of its preference for an equatorial over an axial orientation in cyclic systems, is influenced by its width and bond length, a concept that also applies to the spatial arrangement in acyclic amines like this compound. libretexts.org

Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. These simulations have been used to study systems containing this compound or its derivatives to understand their dynamic behavior and interactions.

Reaction Coordinate Diagrams and Transition State Modeling

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, with reaction coordinate diagrams and transition state modeling being central to this endeavor. A reaction coordinate is a one-dimensional parameter that represents the progress of a reaction from reactants to products. wikipedia.orglibretexts.org It is plotted on the horizontal axis of an energy diagram, while the vertical axis represents the potential energy. libretexts.orglumenlearning.com The highest point on this path corresponds to the transition state, an unstable, fleeting molecular configuration that is the point of no return in a chemical reaction. lumenlearning.commit.edu Transition state theory (TST) uses the properties of this state to calculate reaction rates. umn.edu

Computational studies have been employed to model reactions involving this compound (DMEA) and its derivatives. For instance, the decomposition of the energetic hypergolic fuel 2-Azido-N,N-dimethylethanamine (DMAZ), a derivative of DMEA, has been investigated. These studies identify the dominant reaction pathway as the fission of the N–N₂ bond, which leads to the formation of a singlet nitrene. The activation barrier for this process is a critical parameter determined through transition state modeling. In the gas phase, the calculated activation barrier is 39.0 kcal/mol. Computational models also show that the presence of a solvent, such as n-dodecane, can influence the reaction, reducing the activation barrier to 37.6 kcal/mol and thus accelerating the decomposition.

Recent advances in machine learning and artificial intelligence are accelerating the process of finding transition states. Generative AI models can now predict transition state structures in seconds, a task that traditionally required hours or days of quantum chemistry calculations. mit.eduarxiv.org These models, given the reactant and product structures, can generate accurate transition state geometries, significantly speeding up the exploration of reaction mechanisms. mit.eduarxiv.org

Table 1: Calculated Activation Barriers for DMAZ Decomposition

Reaction PathwayConditionCalculated Activation Barrier (kcal/mol)Reference
N–N₂ bond fissionGas Phase39.0
N–N₂ bond fissionSolvation in n-dodecane37.6

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental pillars in medicinal chemistry and toxicology. They aim to correlate the chemical structure of compounds with their biological activity or other properties. wikipedia.orgmdpi.com QSAR models formulate this relationship mathematically, allowing for the prediction of activity for new, untested compounds. wikipedia.orgnih.gov These in-silico models are cost-effective tools that can significantly reduce the need for animal testing and guide the design of more potent or less toxic chemicals. nih.gov

A QSAR study was conducted on a series of aliphatic amines, including this compound, to model their toxicity towards the embryos of the zebrafish Danio rerio. d-nb.info The study found a correlation between the physicochemical properties of the amines and their lethal concentration (LC50). This relationship helps in predicting the environmental toxicity of similar compounds based on their molecular structure. d-nb.info

Table 2: Acute Toxicity of Aliphatic Amines in Zebrafish Embryos

CompoundLC50 (mg/L)log Kow (octanol-water partition coefficient)pKa
This compound29.6 – 1500.79.88 – 10.61
N,N-Diethylmethylamine29.6 – 1501.4510.03 – 10.78
N,N-Dimethylbutylamine19.8 – 1001.719.99 – 10.03

Data sourced from Zvinavashe et al. (2009). d-nb.info

While direct SAR studies on this compound are specific, the this compound moiety is a common feature in many biologically active molecules, and SAR studies on its analogues provide valuable insights. For example, in the development of novel psychoplastogens, researchers performed SAR studies on N,N-dimethylaminoisotryptamine (isoDMT) analogs. nih.gov By systematically modifying the structure, they identified key features of the pharmacophore responsible for the desired neuronal growth-promoting effects. nih.gov Similarly, the this compound group is a key component of the anti-allergy drug Brompheniramine; modifications to this structure are known to cause significant changes in biological activity, making it a candidate for SAR studies. solubilityofthings.com

Furthermore, the this compound functional group is often introduced during the synthesis of compound libraries for screening. In the development of NorA efflux pump inhibitors based on a 2-phenylquinoline (B181262) scaffold, 2-chloro-N,N-dimethylethylamine hydrochloride was used as a building block to generate a series of derivatives for SAR evaluation. uniurb.it

Computational Design of this compound Analogues and Derivatives

Computational design leverages theoretical calculations and modeling to rationally design new molecules with desired properties, bypassing some of the trial-and-error of traditional synthesis. This approach is particularly valuable in drug discovery and materials science.

This compound itself, or its structural motif, is frequently used in the computational design and subsequent synthesis of novel therapeutic agents. For instance, in the quest for improved breast cancer therapies, analogues of Tamoxifen (B1202) containing the N,N-dimethylethanamine side chain have been designed and synthesized. nih.govfrontiersin.org Computational tools are used to calculate key physicochemical descriptors like cLogP and topological polar surface area (tPSA) to guide the design towards analogues with properties favorable for CNS permeability or other desired characteristics. nih.gov In one such study, 2-bromo-N,N-dimethylethylamine was used to install the crucial side chain onto a triarylacrylonitrile scaffold to create novel analogues with selectivity for protein kinase C. nih.gov

In another example, computational design was used to develop novel Focal Adhesion Kinase (FAK) scaffold inhibitors. nih.gov this compound was reacted with other precursors to synthesize a library of compounds. These were then evaluated computationally and biologically, leading to the identification of an analogue with a favorable binding score and anti-proliferative activity. nih.gov

The computational design of this compound derivatives extends beyond pharmaceuticals. The energetic fuel 2-azido-N,N-dimethylethanamine (DMAZ) has been the subject of computational studies aimed at designing analogues with improved ignition properties. govinfo.gov Researchers have computationally characterized cyclic analogues, such as 2-azido-N,N-dimethylcyclopropanamine (ADMCPA), to investigate how conformational constraints might affect performance. These studies, using density functional theory and molecular dynamics simulations, predict properties like heats of formation and density to evaluate the potential of these new designs as superior hypergolic fuels. govinfo.gov

Solvation Models and Intermolecular Interactions

The interactions between a solute and a solvent are critical in determining solubility, reactivity, and stability. This compound is a tertiary amine, meaning the nitrogen atom is bonded to three carbon atoms and has no N-H bonds. Consequently, while it can act as a hydrogen bond acceptor via its lone pair of electrons on the nitrogen atom, it cannot act as a hydrogen bond donor. quizlet.com This is in contrast to primary amines like n-butylamine, which can both donate and accept hydrogen bonds. This difference in intermolecular forces explains the lower boiling point of this compound (36.5 °C) compared to its isomer n-butylamine (77-78 °C), as less energy is required to overcome the dipole-dipole and van der Waals forces in DMEA compared to the stronger hydrogen bonds in n-butylamine. quizlet.commasterorganicchemistry.comwikipedia.org

This compound is also studied for its role as a non-ethereal, coordinating solvent. Computational studies, combined with NMR spectroscopy, have been used to investigate the solvation of sodium diisopropylamide (NaDA). nih.gov These studies revealed that in a solution of this compound, NaDA exists as a disolvated symmetric dimer. Density Functional Theory (DFT) calculations showed that the sequential solvation of dimeric NaDA by DMEA is a highly exothermic process. nih.gov This demonstrates the utility of DMEA as a stable solvent for highly reactive bases like NaDA. nih.gov

Various computational solvation models are used to predict the behavior of molecules in solution. These models, such as the Conductor-like Screening Model (COSMO) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with specific dielectric properties. github.ioosti.gov The SM12 model, for example, calculates the free energy of solvation by considering terms for the solute's electronic energy change, polarization effects, and contributions from cavitation, dispersion, and solvent structure. scm.com The hydrogen bond basicity of this compound has been computed using the Abraham general solvation model, providing a quantitative measure of its ability to accept a hydrogen bond. core.ac.uk These models are essential for predicting how this compound and its derivatives will behave in different chemical environments.

Table 3: Computational and Experimental Findings on NaDA Solvation in DMEA

TechniqueKey FindingReference
NMR SpectroscopyNaDA exists as a dimeric species in DMEA solution. nih.gov
DFT ComputationsSequential solvation of dimeric NaDA by DMEA is highly exothermic. nih.gov
DFT ComputationsThe stable form is a disolvated symmetric dimer; no stable tri- or tetrasolvated dimers were found. nih.gov
Stability StudyA 1.0 M solution of NaDA in DMEA is stable for months under refrigeration. nih.gov

Applications and Research Frontiers of N,n Dimethylethylamine in Chemical Sciences

Role in Pharmaceutical Synthesis and Drug Discovery

N,N-dimethylethylamine serves as a crucial component in the pharmaceutical industry, contributing to the synthesis of active pharmaceutical ingredients (APIs), the design of novel therapeutics, and the development of advanced drug delivery systems.

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

This compound is a valuable intermediate in the synthesis of a variety of pharmaceuticals. chemimpex.com Its chemical structure and reactivity make it a suitable precursor for creating more complex molecules with specific biological activities. mit-ivy.com

One notable example is its use in the synthesis of the antibiotic Cefotiam. Specifically, this compound is a key reactant in the production of 1-dimethylaminoethyl-5-mercaptotetrazole, a crucial intermediate for Cefotiam. mit-ivy.commit-ivy.com The hydrochloride salt of a related compound, 2-Chloro-N,N-dimethylethylamine HCl, also serves as an intermediate in the synthesis of several pharmaceuticals, including bephenium (B1220002) hydroxynaphthoate, diltiazem (B1670644), mepyramine, and phenyltoloxamine. mallakchemicals.com

The synthesis of the antihistamine chlorpheniramine (B86927) also involves a derivative of this compound. In one synthetic route, 2-chloro-N,N-dimethylethanamine is condensed with another compound to form an intermediate which is then converted to chlorpheniramine. rsc.org Similarly, the synthesis of pheniramine, another antihistamine, utilizes 2-chloro-N,N-dimethylethan-1-amine. rsc.org

The following table summarizes some of the APIs synthesized using this compound or its close derivatives as intermediates.

Active Pharmaceutical Ingredient (API)Therapeutic ClassRole of this compound Derivative
CefotiamAntibioticIntermediate in the synthesis of a key side chain. mit-ivy.commit-ivy.com
Bephenium hydroxynaphthoateAnthelminticIntermediate in synthesis. mallakchemicals.com
DiltiazemCalcium Channel BlockerIntermediate in synthesis. mallakchemicals.com
MepyramineAntihistamineIntermediate in synthesis. mallakchemicals.com
PhenyltoloxamineAntihistamineIntermediate in synthesis. mallakchemicals.com
ChlorpheniramineAntihistamineIntermediate in synthesis. rsc.org
PheniramineAntihistamineIntermediate in synthesis. rsc.org

Design and Evaluation of this compound-Containing Therapeutics

The this compound moiety is a structural feature in several therapeutic agents. For instance, xyloxemine (B1683429), a compound investigated for its antitussive properties, contains an this compound group. thegoodscentscompany.com Research has been conducted on the pharmacological and toxicological properties of xyloxemine hydrochloride, which is chemically named 2-[2-(di-2,6-xylylmethoxy)ethoxy]-N,N-dimethylethylamine hydrochloride. thegoodscentscompany.com

Derivatives of dimethylamine (B145610), a class of compounds that includes this compound, exhibit a wide range of pharmacological activities such as antimicrobial, antihistaminic, anticancer, and analgesic properties. rsc.org The presence of the dimethylamino group can enhance the solubility and bioavailability of drugs. rsc.org

Applications in Drug Delivery Systems

This compound and its derivatives are being explored for their utility in advanced drug delivery systems. These compounds can be incorporated into polymer structures to create "smart" materials that respond to specific physiological cues.

For example, this compound was used in the preparation of pH and reduction dual-responsive polypeptide nanogels. frontiersin.org These nanogels were designed for "on-demand" drug delivery. Under normal physiological conditions, the nanogels are stable, but in the acidic and redox-active microenvironment of tumors, they can break down and release their therapeutic payload. frontiersin.org

Another application is in the formulation of solid lipid nanoparticles (SLNs). Tamoxifen (B1202), a highly hydrophobic anti-cancer drug, has been successfully incorporated into SLNs. tandfonline.com These nanoparticle systems can improve the drug's solubility and provide a prolonged release profile, potentially enhancing its therapeutic efficacy. tandfonline.com

Contributions to Agrochemical Development

The utility of this compound extends to the agrochemical sector, where it serves as a key building block for pesticides and herbicides. chemimpex.com

Precursor in Pesticide and Herbicide Formulations

This compound is an important intermediate in the manufacture of various agrochemicals. made-in-china.comatamanchemicals.com Its role as a precursor allows for the synthesis of complex molecules that are effective in pest and weed control, thereby contributing to improved agricultural productivity. chemimpex.com While specific commercial pesticides and herbicides derived directly from this compound are not extensively detailed in the provided search results, its classification as a precursor for pesticides is well-established. vertic.orgopcw.org The related compound, diethylamine, is used to produce pesticides and insect repellants. ennoreindiachemicals.com

Catalytic Applications in Polymer Chemistry

This compound is a widely used catalyst in the polymer industry, particularly in the production of polyurethane foams and epoxy resins. chemimpex.comwikipedia.org Its catalytic activity accelerates polymerization reactions, influencing the final properties of the polymer.

In the manufacturing of polyurethane foams, this compound acts as a catalyst for both the gelling and blowing reactions. atamanchemicals.comgoogle.com It is often used in combination with other catalysts to achieve a balanced reaction profile and desired foam characteristics. atamanchemicals.com Tertiary amines, including this compound, are crucial for producing a wide range of polyurethane products, from flexible foams to rigid materials used in insulation and structural applications. petrochemistry.eumdpi.com

This compound also serves as a catalyst for the curing of epoxy resins. atamanchemicals.comwikipedia.org Tertiary amines promote the polymerization of the epoxy resin, leading to the formation of a hard, durable thermoset material. threebond.co.jp These resins have numerous applications, including adhesives, coatings, and encapsulating materials for electronic components. 2017erp.com

The following table provides an overview of the catalytic applications of this compound in polymer chemistry.

Polymer SystemRole of this compoundKey Applications of the Polymer
Polyurethane FoamsCatalyst for gelling and blowing reactions. atamanchemicals.comgoogle.comFlexible foams (e.g., furniture, bedding), rigid foams (e.g., insulation). petrochemistry.eu
Epoxy ResinsCuring catalyst. atamanchemicals.comwikipedia.orgAdhesives, coatings, sealants, electrical encapsulation. 2017erp.com

Production of Polyurethanes and Related Foams

DMEA is widely utilized as a catalyst in the manufacturing of polyurethane foams. chemimpex.comatamanchemicals.comwikipedia.org Tertiary amines, including DMEA, are essential in catalyzing the reaction between polyols and isocyanates to form the urethane (B1682113) linkages that constitute the polymer backbone. atamanchemicals.comgvchem.com In the production of rigid polyurethane foams, which are used in applications like refrigeration and insulation, DMEA acts as a catalyst for both the gelling and foaming reactions. atamanchemicals.comatamanchemicals.com It exhibits a balanced catalytic performance, with a particularly strong effect on the reaction between water and isocyanate, which generates the carbon dioxide gas responsible for foam expansion. atamanchemicals.comatamanchemicals.com While it can be used as a standalone catalyst, it is often employed in conjunction with other catalysts to achieve specific reaction profiles and foam properties. atamanchemicals.com

Synthesis of Advanced Polymeric Materials (e.g., Thermoresponsive Polymers)

The application of this compound extends to the synthesis of advanced functional polymers, such as thermoresponsive polymers. These "smart" materials exhibit a significant change in their physical properties with a change in temperature, making them suitable for a variety of applications, including drug delivery and biotechnology. mdpi.comnih.gov

In one approach, thermoresponsive polymers that are also pH-tunable have been synthesized using a combination of atom transfer radical polymerization (ATRP) and "click chemistry". acs.orgresearchgate.net In this process, a precursor polymer is first synthesized and then functionalized with azide (B81097) groups. Subsequently, 2-azido-N,N-dimethylethylamine is attached to the polymer backbone via a copper(I)-catalyzed cycloaddition reaction. acs.orgresearchgate.netresearchsolutions.com The incorporation of the this compound moiety imparts pH-responsiveness to the polymer, allowing for the tuning of its lower critical solution temperature (LCST) by altering the pH of the aqueous solution. acs.org This precise control over the polymer's thermoresponsive properties is a key area of research. researchgate.net

Utility in Industrial Organic Synthesis

This compound is a valuable reagent and catalyst in various industrial organic synthesis processes due to its basicity and nucleophilicity. wikipedia.orgchemicalbook.comfishersci.fi

Reagent in Chemical Manufacturing Processes

DMEA serves as an important intermediate and reagent in the chemical manufacturing industry. chemicalbook.comfishersci.fi It is used in the production of quaternary ammonium (B1175870) compounds, which have applications as surfactants and in the textile industry. atamanchemicals.comfishersci.fifishersci.ca Furthermore, it acts as a stabilizer for chlorinated hydrocarbons and vinyl derivatives. chemicalbook.comfishersci.fifishersci.ca In pharmaceutical synthesis, it is an important intermediate for various drugs. chemimpex.commit-ivy.com For instance, it is used to synthesize 1-dimethylaminoethyl-5-mercaptotetrazole, which is an intermediate for the antibiotic Cefotiam. mit-ivy.com It is also utilized in the production of agrochemicals like pesticides and herbicides. chemimpex.comatamanchemicals.com

Applications in Metallation Reactions

Recent research has highlighted the utility of this compound as a solvent in metallation reactions, offering a reactive and selective alternative to more traditional solvents like tetrahydrofuran (B95107) (THF). nih.govacs.org Specifically, sodium diisopropylamide (NaDA) dissolved in DMEA has been shown to be a highly effective metallating agent. nih.gov This system exhibits high solubility, stability, and ease of preparation. nih.govacs.org

The NaDA-DMEA system demonstrates significantly faster metallation rates compared to lithium diisopropylamide (LDA) in THF, while often providing comparable yields and complementary selectivities. nih.gov It has been successfully employed in the metallation of a variety of organic substrates, including arenes, epoxides, ketones, and hydrazones. nih.govacs.org An interesting aspect of this system is that DMEA is weakly bound to the sodium amide, allowing for facile substitution with other ligands either before or after the metallation step, which can further influence the reaction's speed and selectivity. nih.gov

Emerging Applications and Materials Science

The unique properties of this compound are also being explored in cutting-edge areas of materials science, particularly in the development of new energy storage technologies.

Energy Storage Technologies and Battery Materials

This compound and its derivatives are finding applications in the field of energy storage, particularly in advanced battery technologies. chemimpex.comchemicalbook.com Its role can be as a component in electrolyte solutions or as a structural element in materials designed for energy storage.

In the context of molecular solar thermal energy storage (MOST) systems, which capture and store solar energy in the chemical bonds of photoswitchable molecules, derivatives of this compound have been investigated. acs.orgnih.gov For instance, the flexibility of an this compound group attached to an azobenzene (B91143) photoswitch was found to influence the material's melting point and phase transition behavior, which are critical parameters for energy storage density. acs.orgnih.gov

Furthermore, in the realm of lithium-ion batteries, various amine compounds are being explored as components of electrolytes or as additives to improve battery performance. researchgate.netvwr.comgoogle.com Quaternary ammonium-based ionic liquids, which can be synthesized from tertiary amines like DMEA, are being studied for their high electrochemical and thermal stability. researchgate.net

Surfactant Production and Formulation

This compound serves as a precursor in the synthesis of specialized surfactants. One notable application involves its use in creating amine oxide surfactants. Research has demonstrated the preparation of 2-alkoxy-N,N-dimethylethylamine N-oxide surfactants through the oxidation of 2-alkoxy-N,N-dimethylethylamines. google.gm These resulting surfactants have been identified as effective foam stabilizers. google.gm While stable up to 100 °C, they are designed to decompose at higher temperatures, around 150 °C, which can be a desirable property for specific controlled applications. google.gm

Further research has explored the role of this compound derivatives in more complex surfactant structures. For instance, dissymmetric gemini (B1671429) cationic surfactants have been synthesized in a three-step reaction process. researchgate.net These structures incorporate a dodecanoic acid dimethylethylamine ester as a constant cationic component on one side of a central hydroxypropyl group. researchgate.net The synthesis of such novel amphoteric and gemini surfactants highlights the utility of the this compound moiety in creating molecules with tailored surface-active properties. researchgate.net

Surfactant TypePrecursorKey Properties
Amine Oxide Surfactant2-alkoxy-N,N-dimethylethylamineGood foam stabilizer; stable up to 100°C. google.gm
Gemini Cationic SurfactantDodecanoic acid dimethylethylamine esterForms dissymmetric structures with tailored surface activity. researchgate.net

Water Desalination Processes

Tertiary amines, a class of compounds that includes this compound, have been investigated for their potential role in water desalination, particularly in processes like extractive crystallization. While direct research on this compound is limited in this specific application, studies on the closely related compound N,N-Diethylmethylamine (DEMA) provide insight into the functional role of such amines. wikipedia.org DEMA has been used in extractive crystallization due to its chemical properties, which include a favorable hydrophilic-hydrophobic balance and high solubility in both water and various oils. wikipedia.org

The process relies on the principle that coordinating water molecules with a polar compound like a tertiary amine reduces the amount of water available to solvate salt ions, leading to their crystallization and removal. wikipedia.org DEMA was noted for having a lower critical solution temperature of 57°C, demonstrating its effectiveness in this separation technique. wikipedia.org The use of amines in desalination is part of a broader effort to develop more cost-effective alternatives to traditional distillation and reverse osmosis methods. wikipedia.org

Amine CompoundApplication MethodRelevant Property
N,N-Diethylmethylamine (DEMA)Extractive CrystallizationLower Critical Solution Temperature (57°C). wikipedia.org
Diisopropylamine (DIPA)Extractive CrystallizationLower Critical Solution Temperature (27°C). wikipedia.org

Chemical Vapor Deposition (CVD) Precursors

This compound is a critical component in the formulation of precursors for Chemical Vapor Deposition (CVD), a process used to create high-purity thin films. researchgate.net Specifically, it forms a stable, liquid donor-acceptor complex with alane (AlH₃), known as dimethylethylamine alane (DMEAA). google.comresearchgate.net This complex, with the chemical formula [(CH₃)₂(CH₃CH₂)N]AlH₃, has proven highly useful as a liquid precursor for depositing thin aluminum films. google.com

The use of DMEAA addresses challenges posed by other precursors. google.com It possesses a favorable combination of stability and volatility, allowing for the generation of high-quality aluminum films on various substrates. google.com Research has detailed the successful growth of aluminum films on Gallium arsenide (GaAs) substrates using DMEAA. aip.org In these studies, film deposition was carried out at temperatures between 400 and 700 °C. aip.org The resulting film's microstructure was found to evolve through the growth and coalescence of three-dimensional faceted islands. aip.org A detailed reaction scheme for the CVD of aluminum from DMEAA has been proposed, involving gas-phase oligomerizations of alane and reversible surface dehydrogenation steps, which helps in accurately predicting deposition rates at different temperatures. researchgate.net

PrecursorSubstrateDeposition TemperatureResulting Film Characteristics
Dimethylethylamine alane (DMEAA)Gallium arsenide (GaAs)400 - 700 °CFaceted islands with (100)Al∥(100)GaAs or (110)Al∥(100)GaAs orientation. aip.org
Dimethylethylamine alane (DMEAA)Steel, Silica (B1680970)493–513 K (220-240 °C)Used for Al-Cu alloy films; rough morphology noted when nucleating copper on aluminum. researchgate.net

Environmental Fate and Degradation Research of N,n Dimethylethylamine

Atmospheric Chemistry and Transformation Pathways

N,N-Dimethylethylamine (DMEA) is a volatile organic compound that can be released into the atmosphere from various industrial sources, such as foundries where it is used as a catalyst for epoxy resins and polyurethane production. wikipedia.org Once in the atmosphere, it is subject to chemical transformations that determine its environmental impact, including its role in air quality and climate. rsc.orgresearchgate.net

The primary daytime degradation pathway for this compound in the atmosphere is its reaction with photochemically-produced hydroxyl (•OH) radicals. rsc.orgnih.gov This reaction is relatively rapid, leading to a short atmospheric lifetime for DMEA. The rate constant for the gas-phase reaction between DMEA and the •OH radical has been determined through both estimation and experimental methods.

An estimated rate constant is 7.7 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of approximately 5 hours, assuming an average atmospheric •OH radical concentration of 5 x 10⁵ radicals per cm³. nih.gov Experimental measurements have found a similar rate constant of (7.37 ± 1.47) × 10⁻¹¹ cm³/molecule-sec. rsc.org The reaction with other atmospheric radicals, such as nitrate (B79036) (NO₃•) during nighttime and chlorine (Cl•) in marine or polluted environments, also contributes to its degradation. rsc.org

Table 1: Reaction Rate Constant and Atmospheric Half-Life of this compound with Hydroxyl Radical This table is interactive. You can sort and filter the data.

Parameter Value Method Reference
OH Radical Reaction Rate Constant 7.7 x 10⁻¹¹ cm³/molecule-sec (at 25°C) Estimation nih.gov
OH Radical Reaction Rate Constant (7.37 ± 1.47) × 10⁻¹¹ cm³/molecule-sec Relative dynamics rsc.org

| Atmospheric Half-Life | ~5 hours | Calculation | nih.gov |

The atmospheric oxidation of amines like DMEA by radicals such as •OH initiates a series of complex reactions. rsc.org These processes generally involve the abstraction of a hydrogen atom from the amine, either from one of the alkyl groups or, if present, from the N-H group in primary and secondary amines. For tertiary amines like DMEA, abstraction occurs from the C-H bonds. This initial step leads to the formation of an aminoalkyl radical, which then reacts further in the atmosphere.

The subsequent reactions, particularly in the presence of nitrogen oxides (NOx), can lead to the formation of a variety of products, including aldehydes, amides, imines, and nitrosamines. rsc.orgthermofisher.comfishersci.se For example, the oxidation of other, similar short-chain aliphatic amines is known to produce compounds like formamide, N-methyl formamide, and N,N-dimethyl formamide. nilu.com While specific product yields for DMEA are not extensively detailed in the provided literature, the general pathways for tertiary amines suggest the formation of smaller aldehydes and amides as the carbon chains are broken down. nilu.comresearchgate.net The combustion of DMEA can also produce hazardous decomposition products, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂). thermofisher.comfishersci.se

Atmospheric amines play a significant role in the formation and growth of secondary organic aerosols (SOA), which have implications for climate and air quality. rsc.orgresearchgate.nettropos.de Amines contribute to new particle formation (NPF) and the subsequent growth of these particles. rsc.orgresearchgate.net

One major pathway is the acid-base reaction between the alkaline amine (DMEA) and acidic atmospheric species like nitric acid or sulfuric acid. This reaction forms aminium salts (e.g., dimethylethylammonium nitrate), which have a lower volatility than their precursors and thus partition into the particle phase. copernicus.org Furthermore, the oxidation products of DMEA can also be of low volatility and condense onto existing aerosol particles, contributing to their mass and aging. tropos.de Studies on similar amines have shown that they can significantly enhance aerosol formation rates. rsc.orgcopernicus.org This process alters the chemical composition and physical properties of atmospheric particles, potentially affecting their ability to act as cloud condensation nuclei (CCN). rsc.orgresearchgate.net

Formation of Atmospheric Amines and Related Compounds

Biological Degradation and Metabolism Studies

When exposure occurs, this compound is absorbed and undergoes metabolic processes within the body. Research has focused on understanding its biotransformation, the resulting metabolites, and how the compound and its byproducts are excreted. This is crucial for developing biological monitoring strategies in occupational settings. capes.gov.brnih.govnih.govdiva-portal.org

Studies in human volunteers have shown that absorbed DMEA is rapidly metabolized. nih.govdguv.dehealthcouncil.nl The primary metabolic pathway is N-oxidation, where the nitrogen atom of the amine is oxidized. nih.govhealthcouncil.nl This biotransformation is catalyzed by a flavin-containing monooxygenase (FMO) enzyme system. healthcouncil.nl

The major metabolite identified is This compound N-oxide (DMEAO) . nih.govcapes.gov.brnih.govdguv.de This N-oxidation pathway is highly efficient, with DMEAO accounting for a significant majority—on average, about 87-90%—of the total amount of DMEA and its metabolite excreted in the urine following exposure. capes.gov.brnih.govsmolecule.com C-oxidative dealkylation, which would form secondary amines like methylethylamine or dimethylamine (B145610), appears to be a minor metabolic pathway, as occupational exposure studies did not show a significant increase in the urinary excretion of these compounds. capes.gov.brnih.govhealthcouncil.nl

Table 2: Primary Metabolite of this compound in Humans This table is interactive. You can sort and filter the data.

Parent Compound Metabolic Pathway Primary Metabolite Percentage of Excreted Amount (approx.) Reference

The primary route of excretion for both unchanged this compound and its main metabolite, DMEAO, is via the urine. dguv.dehealthcouncil.nl Kinetic studies in humans have revealed that the urinary excretion follows a two-phase pattern. nih.govsmolecule.com The initial phase is rapid, followed by a slower second phase that begins approximately 9 hours after exposure ends. nih.govsmolecule.com

The half-lives of DMEA and DMEAO have been determined in both plasma and urine. These values are essential for determining the optimal timing for biological sample collection. There is a strong correlation between the concentration of DMEA in the air and the combined post-shift concentrations of DMEA and DMEAO in both plasma and urine. capes.gov.brnih.gov This makes the measurement of the sum of DMEA and DMEAO in urine or plasma a reliable and effective biomarker for monitoring occupational exposure to DMEA. capes.gov.brnih.govnih.govhealthcouncil.nlsmolecule.com An 8-hour exposure to 10 mg/m³ of DMEA was found to correspond to a post-exposure urinary excretion of the summed amount of DMEA and DMEAO of 135 mmol/mol creatinine. capes.gov.brnih.gov

In Vivo Metabolism and Metabolite Identification (e.g., N-Oxidation)

Degradation in Industrial Waste Streams and Treatment Processes (e.g., CO2 Capture)

This compound (DMEA) is utilized in various industrial applications, including as a catalyst in foundries and in processes like CO2 capture. nih.govhw.ac.uk Its presence in industrial waste streams necessitates an understanding of its degradation behavior to manage and mitigate potential environmental impacts. thermofisher.com

In industrial wastewater, treatment methods can be employed to reduce the concentration of organic compounds like DMEA. nih.gov One patented method for treating wastewater containing N,N-dimethylformamide also considers the removal of related compounds like dimethylamine. google.com While not directly focused on DMEA, the principles of treating amine-containing wastewater are relevant. For instance, scrubbing off-gases with subsequent biochemical oxidation in activated sludge has been described for deodorizing intensely-odorous industrial waste gases, which can include amines. nih.gov

A significant area of research for amine degradation is within post-combustion CO2 capture (PCC) technologies. hw.ac.ukglobalccsinstitute.com In these systems, aqueous amine solutions are used to absorb CO2 from flue gases. hw.ac.uk However, the harsh operating conditions lead to the degradation of these amines, which is a major issue hindering the large-scale deployment of this technology. hw.ac.ukntnu.no This degradation results in the loss of the solvent, potential equipment corrosion, and the formation of volatile and non-volatile degradation products that may be released into the environment. globalccsinstitute.comieaghg.org

Two primary degradation pathways have been identified for amines in CO2 capture plants:

Oxidative Degradation : This occurs mainly in the absorber at temperatures between 40-70°C, where the amine solution is in contact with oxygen present in the flue gas. hw.ac.uk

Thermal Degradation : This primarily takes place in the stripper section of the plant at higher temperatures (100-150°C) in the presence of CO2, where the captured CO2 is released from the amine solution. hw.ac.ukglobalccsinstitute.com

Studies have shown that the presence of CO2 can catalyze the thermal degradation of amines, though the process may be slow at temperatures below 120°C. globalccsinstitute.com Research on the solvent 7 molal (m) methyldiethanolamine (MDEA)/2 m piperazine (B1678402) (PZ) identified several degradation products, including DMEA, suggesting it can be an intermediate in the degradation pathways of other amines under thermal conditions. utexas.edu The degradation of the parent amines can lead to the formation of a variety of other compounds.

Parent Amine(s) Studied Degradation Condition Identified Degradation Products Reference
Methyldiethanolamine (MDEA) / Piperazine (PZ)Thermal & OxidativeDiethanolamine (DEA), Methylaminoethanol (MAE), 1-methylpiperazine (B117243) (1-MPZ), 1,4-dimethylpiperazine (B91421) (1,4-DMPZ), Bicine, Hydroxyethyl sarcosine (B1681465) (HES) utexas.edu
Monoethanolamine (MEA)Thermal & OxidativeOxazolidone, 1-(2 Hydroxyethyl) imidazolidone-2 (HEIA), N-(2-Hydroxyethyl)-ethylenediamine (HEEDA), Ammonia ieaghg.orguliege.be
General Amine SolventsThermal & OxidativeThis compound (DMEA), N-methylethanolamine (MMEA), 2-dimethylamino etanol (DMAE), Diethanolamine (DEA) hw.ac.ukieaghg.org

Environmental Monitoring and Analytical Challenges

Effective environmental monitoring of this compound requires robust analytical methods capable of detecting and quantifying the compound in various matrices, particularly in workplace air and biological samples. nih.govnih.gov Several methods have been developed, each with its own advantages and challenges.

A primary challenge in air sampling is the selection of a suitable collection medium. osha.govdnacih.com Studies by the Occupational Safety and Health Administration (OSHA) evaluated the use of jumbo alumina (B75360) tubes for collecting DMEA from the air. osha.govdnacih.com A key finding was that the capacity of different lots of alumina tubes varied significantly, necessitating that each batch be checked before use. osha.govdnacih.com The recommended procedure involves drawing a known volume of air through the tube, desorbing the analyte with deionized water, and analyzing it using gas chromatography with a nitrogen-phosphorous detector (GC-NPD). osha.govdnacih.com This method is sensitive, with a detection limit of 5 ng per 1-µL injection. dnacih.com

Another established method for determining DMEA in workplace air, particularly in iron foundries, is isotachophoresis. sjweh.fi This technique involves sampling air using midget impinger flasks containing hydrochloric acid. sjweh.fi A significant advantage of this method is that samples often require no pretreatment, and interferences from other substances in the foundry air did not affect the analysis. sjweh.fi

More recently, ion chromatography (IC) with conductivity detection has been validated for the determination of DMEA and other amines in workplace air. researchgate.netbaua.de This method involves drawing air through an acid-impregnated quartz fibre filter, extracting the amines with methanesulfonic acid, and then performing the analysis. researchgate.netbaua.de

The analytical challenges are not limited to sampling and detection but also include potential interferences. When using gas chromatography, any compound with a similar retention time to DMEA can interfere with the analysis. osha.gov Therefore, adjusting GC parameters or selecting an appropriate column is crucial to avoid such problems. osha.gov

Biological monitoring offers a non-invasive way to assess worker exposure. Studies on mould core makers exposed to DMEA showed that the compound is excreted in the urine as both the parent amine and its metabolite, dimethylethylamine-N-oxide (DMEAO). nih.gov The post-shift concentration of DMEA and DMEAO in urine was found to be a good indicator of the time-weighted average air concentration during the workday, making it suitable for biological monitoring. nih.gov

In a broader environmental context, surveys are being conducted to understand the presence of various chemicals in the environment. An initial environmental survey in Japan in FY2023 included this compound as one of the target chemicals for analysis in media such as surface water, sediment, and air, indicating a growing recognition of the need to monitor its environmental fate. env.go.jpenv.go.jp

Table 2: Summary of Analytical Methods for this compound

Analytical Technique Matrix Sampling Method Detection Limit Key Findings / Challenges Reference
Gas Chromatography with Nitrogen-Phosphorous Detector (GC-NPD)AirJumbo alumina tubes5 ng (analytical procedure); 0.3 ppm (overall, based on 10L air volume)Capacity of alumina tubes varies between lots; potential for interference from compounds with similar retention times. osha.govdnacih.com
IsotachophoresisAirMidget impinger flasks with hydrochloric acidNot specified (concentrations of 0.5-155 mg/m³ were measured)No sample pretreatment necessary; no interferences observed from foundry air. sjweh.fi
Ion Chromatography (IC) with Conductivity DetectionAirAcid-impregnated quartz fibre filter0.022 - 0.047 mg/m³ (based on 60 L air sample)Validated for determining DMEA and other amines; recoveries are between 77% and 86%. researchgate.netbaua.de
Not Specified (Biological Monitoring)Urine, PlasmaPost-shift urine/plasma collectionNot specified (correlates with air concentration of 10 mg/m³)Post-shift summed concentration of DMEA and its metabolite DMEAO is a good indicator of workday exposure. nih.gov

Q & A

Basic Research Question

  • GC-MS : Effective for volatile amine quantification, with derivatization (e.g., trifluoroacetylation) enhancing detection limits .
  • NMR spectroscopy : Distinguishes this compound from isomers (e.g., N,N-diethylmethylamine) via chemical shift analysis (δ ~2.2 ppm for N–CH3 groups) .
  • Ion chromatography : Suitable for hydrochloride salt forms, leveraging conductivity detection after ion-exchange separation .

What contradictions exist in reported pKa values for tertiary amines like this compound?

Advanced Research Question
Discrepancies arise from solvent effects and measurement techniques:

  • Aqueous vs. non-aqueous systems : pKa in water (~10.7) differs from values in DMSO (~8.5) due to solvation energy variations .
  • Experimental methods : Potentiometric titrations may underestimate basicity compared to computational models (e.g., DFT), which account for steric effects neglected in wet-lab assays .

How does this compound compare to other amines in catalytic applications?

Advanced Research Question

  • Polyurethane catalysis : Outperforms triethylamine in urethane formation due to faster CO2 release kinetics, attributed to its balanced steric bulk and basicity .
  • Limitations : Lower thermal stability than cyclic amines (e.g., DABCO) restricts use in high-temperature reactions .

Retrosynthesis Analysis

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Reactant of Route 1
N,N-dimethylethylamine
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.